6-methoxy-N-(4-sulfamoylbenzyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide
Description
This compound belongs to the indazole-3-carboxamide class, characterized by a benzo[g]indazole core fused with a dihydro-2H ring system. The methoxy group at position 6 and the 4-sulfamoylbenzyl substituent on the carboxamide nitrogen distinguish it from related derivatives. Such modifications influence its physicochemical properties (e.g., solubility, bioavailability) and biological activity, particularly in targeting pathways like Wnt/β-catenin or cannabinoid receptors .
Properties
Molecular Formula |
C20H20N4O4S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
6-methoxy-N-[(4-sulfamoylphenyl)methyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
InChI |
InChI=1S/C20H20N4O4S/c1-28-17-4-2-3-15-14(17)9-10-16-18(15)23-24-19(16)20(25)22-11-12-5-7-13(8-6-12)29(21,26)27/h2-8H,9-11H2,1H3,(H,22,25)(H,23,24)(H2,21,26,27) |
InChI Key |
JIIQKUKZZHZJER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCC3=C(NN=C32)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(4-sulfamoylbenzyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. Common synthetic routes include:
Transition Metal Catalyzed Reactions: These reactions often use copper or silver catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: These reactions involve the reduction of nitro or azide precursors to form the indazole ring.
Consecutive Formation of C–N and N–N Bonds: This method involves the reaction of 2-azidobenzaldehydes with amines to form the indazole ring without the need for a catalyst or solvent.
Industrial Production Methods
Industrial production methods for this compound are likely to involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(4-sulfamoylbenzyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties or enabling further derivatization.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce alkyl or aryl groups.
Scientific Research Applications
6-methoxy-N-(4-sulfamoylbenzyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s potential as an anti-inflammatory, antimicrobial, and anticancer agent makes it a valuable candidate for drug development.
Biological Studies: Its ability to interact with various biological targets allows researchers to study its effects on cellular pathways and disease models.
Chemical Biology: The compound can be used as a probe to investigate the mechanisms of action of related compounds and to identify new therapeutic targets.
Mechanism of Action
The mechanism of action of 6-methoxy-N-(4-sulfamoylbenzyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses . For example, it may inhibit enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The benzo[g]indazole scaffold is shared among several derivatives, but substituent variations lead to divergent pharmacological profiles:
Key Observations :
Pharmacological and Physicochemical Data
Gaps in Data :
- Experimental values for the target compound’s melting point, solubility, and binding affinities are absent in available literature.
Structural Insights from Computational Studies
These methods could predict the sulfamoyl group’s impact on charge distribution and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
